molecular formula C17H14Cl2F2N2O3 B134885 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast CAS No. 162401-43-6

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Katalognummer: B134885
CAS-Nummer: 162401-43-6
Molekulargewicht: 403.2 g/mol
InChI-Schlüssel: VXNCCFGMEHFNBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Wirkmechanismus

Target of Action

The primary target of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast, also known as Roflumilast Impurity A, is phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosine monophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast Impurity A inhibits PDE4, which metabolizes or breaks down cyclic AMP . By inhibiting PDE4, it changes the way cyclic AMP is metabolized, thereby altering how inflammatory cells and skin cells interpret the levels of cyclic AMP . This alteration can influence whether these cells ramp up or reduce the amount of inflammation .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast Impurity A affects the cAMP signaling pathway . When cAMP signaling is altered with a PDE4 inhibitor like Roflumilast Impurity A, it reduces the amount of inflammatory signaling in inflammatory cells located within the skin of patients with conditions like psoriasis or atopic dermatitis . Over time, this leads to changes in the signs and symptoms of the disease .

Pharmacokinetics

Studies on roflumilast, a related compound, show that it has a bioavailability of 15% after topical administration . The plasma concentration-time curve is flat, with a peak-to-trough ratio of 1.2 . The terminal half-life in adult patients is 4.0 days for Roflumilast and 4.6 days for Roflumilast N-oxide following the last dose administered .

Action Environment

The action of Roflumilast Impurity A can be influenced by environmental factors. For instance, the outcomes of certain chemical reactions involved in the synthesis of related compounds have been found to be restricted by the reaction environment . .

Safety and Hazards

Roflumilast has been associated with adverse events (AEs). It significantly increased the frequency of AEs and discontinuations of treatment due to AEs compared to placebo . In addition, atrial fibrillation and suicidality were more frequent with Roflumilast than placebo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is unique due to its specific combination of cyclopropylmethoxy and difluoromethoxy groups, which enhance its selectivity and potency as a PDE4 inhibitor. This makes it a promising candidate for further research and development in the treatment of inflammatory diseases .

Eigenschaften

IUPAC Name

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNCCFGMEHFNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460726
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-43-6
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Customer
Q & A

Q1: Why is it important to synthesize and characterize impurities found during Roflumilast production?

A1: Identifying and synthesizing impurities that arise during Roflumilast production is crucial for several reasons [, ]:

  • Quality Control: The presence of impurities can impact the safety and efficacy of the final drug product. By understanding the impurities, researchers can develop sensitive analytical methods to monitor and control their levels during manufacturing [].
  • Regulatory Compliance: Regulatory bodies like the FDA require strict control over impurities in pharmaceuticals. Synthesizing and characterizing these impurities allows manufacturers to demonstrate compliance with these regulations [].
  • Understanding Side Reactions: The presence of specific impurities can provide insights into the reaction mechanisms involved in Roflumilast synthesis. This knowledge can help optimize the manufacturing process to minimize impurity formation [].

Q2: How does having access to synthesized impurities benefit the development of analytical methods for Roflumilast?

A2: Having access to pure, synthesized impurities is essential for developing robust analytical methods []. These methods might include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.